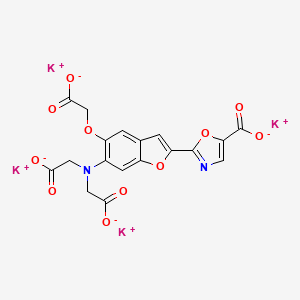

Mag-fura-2 sel de tétrapotassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mag-fura-2 tetrapotassium salt is a water-soluble, cell-impermeant fluorescent indicator used primarily for detecting intracellular magnesium ions. This compound is ratiometric and UV light-excitable, making it highly useful for various fluorescence-based applications . It is often employed in scientific research to measure intracellular magnesium concentrations through fluorescence intensity ratios .

Applications De Recherche Scientifique

Mag-fura-2 tetrapotassium salt is extensively used in scientific research across multiple fields:

Chemistry: For studying magnesium ion dynamics and interactions.

Biology: In cellular and molecular biology to measure intracellular magnesium levels.

Medicine: Used in medical research to understand magnesium’s role in physiological and pathological processes.

Industry: Applied in the development of diagnostic tools and assays for magnesium detection

Mécanisme D'action

Target of Action

Mag-Fura-2 Tetrapotassium Salt is primarily an intracellular magnesium indicator . It is designed to bind to magnesium ions (Mg2+) within the cell, making it a valuable tool for studying the role and behavior of these ions in various cellular processes .

Mode of Action

The compound is a ratiometric and UV light-excitable probe . It binds to magnesium ions with a dissociation constant (Kd) of 1.9 mM . Similar to Fura-2, another well-known calcium ion indicator, the excitation wavelength of Mag-Fura-2 undergoes a blue shift from 369 nm to 330 nm upon binding to magnesium ions .

Pharmacokinetics

It’s known that this water-soluble salt form is useful for intracellular loading by microinjection, infusion from patch pipette, or uptake induced by pinocytic cell-loading reagents

Result of Action

The primary result of Mag-Fura-2 Tetrapotassium Salt’s action is the generation of a fluorescent signal that allows for the visualization and measurement of intracellular magnesium concentrations . This can provide valuable insights into the roles of magnesium ions in cellular processes. Additionally, Mag-Fura-2 also responds to Ca2+ but with a significantly lower Kd than Fura-2 to Ca2+. An important application of Mag-Fura-2 is its use in detecting high, transient Ca2+ concentration during Ca2+ spikes .

Action Environment

It’s worth noting that the compound should be stored in a freezer at -5°c to -30°c and protected from light to maintain its stability . This suggests that temperature and light exposure are important environmental factors that can affect the compound’s performance.

Analyse Biochimique

Biochemical Properties

Mag-fura-2 Tetrapotassium Salt plays a significant role in biochemical reactions. It interacts with magnesium ions in the cell, acting as a ratiometric and UV light-excitable indicator . The compound binds with magnesium ions with a dissociation constant (Kd) of 1.9 mM . It also responds to calcium ions, but with a significantly higher Kd than Fura-2 for calcium .

Cellular Effects

Mag-fura-2 Tetrapotassium Salt has profound effects on various types of cells and cellular processes. It influences cell function by detecting and imaging cellular ions . The compound’s ability to detect high transient calcium concentrations can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mag-fura-2 Tetrapotassium Salt involves its binding interactions with magnesium ions. It acts as a ratiometric indicator, undergoing a blue shift in excitation wavelength from 369 nm to 330 nm upon binding with magnesium ions . This compound also responds to calcium ions, but with a significantly higher Kd than Fura-2 for calcium .

Transport and Distribution

Mag-fura-2 Tetrapotassium Salt is transported and distributed within cells and tissues through intracellular loading methods such as microinjection, infusion from a patch pipette, or uptake induced by a pinocytic cell-loading reagent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of mag-fura-2 tetrapotassium salt involves the reaction of specific benzofuran derivatives with oxazole carboxylates under controlled conditions. The process typically includes:

Step 1: Synthesis of the benzofuran derivative.

Step 2: Coupling with oxazole carboxylate.

Step 3: Purification and conversion to the tetrapotassium salt form.

Industrial Production Methods: Industrial production of mag-fura-2 tetrapotassium salt follows similar synthetic routes but on a larger scale. The process involves:

Large-scale synthesis: Using industrial reactors to handle larger volumes of reactants.

Purification: Employing techniques such as crystallization and chromatography to ensure high purity.

Quality Control: Rigorous testing to meet research-grade standards

Analyse Des Réactions Chimiques

Mag-fura-2 tetrapotassium salt primarily undergoes the following types of reactions:

Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.

Reduction: Reduction reactions can also affect its fluorescence, though these are less common.

Substitution: Substitution reactions involving the benzofuran or oxazole rings can modify the compound’s properties.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Like sodium borohydride.

Substitution reagents: Including various halides and nucleophiles.

Major Products:

Oxidized forms: With altered fluorescence characteristics.

Reduced forms: Potentially with different binding affinities.

Substituted derivatives: Offering varied fluorescence and binding properties

Comparaison Avec Des Composés Similaires

Mag-fura-2 tetrapotassium salt is unique due to its high specificity for magnesium ions and its ratiometric fluorescence properties. Similar compounds include:

Fura-2: A calcium indicator with similar fluorescence properties but different ion specificity.

Mag-fura-2 tetraammonium salt: Another magnesium indicator with slightly different solubility and loading characteristics.

Mag-fura-2 tetrasodium salt: Similar to the tetrapotassium salt but with different ionic properties

Mag-fura-2 tetrapotassium salt stands out due to its high sensitivity and specificity for magnesium ions, making it a valuable tool in various scientific research applications.

Activité Biologique

Mag-Fura-2 tetrapotassium salt, commonly referred to as Mag-Fura-2, is a UV-excitable fluorescent indicator primarily used for detecting magnesium ions (Mg²⁺) and calcium ions (Ca²⁺) in biological systems. This compound is particularly notable for its ability to provide ratiometric measurements of ion concentrations, making it a valuable tool in cellular biology and biochemistry.

- Molecular Formula: C₁₈H₁₀K₄N₂O₁₁

- Molecular Weight: 587 g/mol

- CAS Number: 132319-57-4

- Solubility: Soluble in water (pH > 6)

- Absorption/Emission: Excitation at 369 nm, emission at 511 nm

- Kd for Mg²⁺: 1.9 mM

- Cell Permeability: Membrane impermeant

Mag-Fura-2 operates by undergoing a change in fluorescence intensity in response to varying concentrations of Mg²⁺ and Ca²⁺ ions. The excitation wavelength shifts from 369 nm to 330 nm as the concentration of Mg²⁺ increases, allowing researchers to quantify ion levels within cells. The compound has a significantly higher dissociation constant (Kd) for Ca²⁺ compared to Fura-2, making it less sensitive to calcium fluctuations but still useful for detecting high transient concentrations during rapid cellular events such as action potentials and muscle contractions .

Applications in Biological Research

Mag-Fura-2 is widely used in various biological studies due to its ability to monitor ion concentrations in real-time. Key applications include:

- Calcium Spikes Detection: Used for detecting high transient Ca²⁺ concentrations during cellular signaling events.

- Cellular Loading Techniques: Can be introduced into cells via microinjection or scrape loading, allowing for precise control over experimental conditions .

- Immunofluorescence Studies: Fixation of Mag-Fura-2 can be performed using EDC/EDAC, facilitating its use in downstream immunofluorescence assays .

Case Studies and Research Findings

-

Detection of Calcium Dynamics:

A study demonstrated the use of Mag-Fura-2 to measure intracellular Ca²⁺ levels during neurotransmitter release in neurons. The researchers found that the compound effectively captured rapid changes in calcium concentration, providing insights into synaptic transmission mechanisms. -

Muscle Contraction Studies:

In cardiac myocytes, Mag-Fura-2 was employed to analyze the role of Mg²⁺ in muscle contraction. The results indicated that fluctuations in Mg²⁺ levels significantly influenced the contraction strength and frequency, highlighting the importance of magnesium homeostasis in cardiac function. -

Cellular Response to Stress:

Research involving oxidative stress showed that Mag-Fura-2 could be used to monitor changes in intracellular ion concentrations as cells responded to various stressors. This study provided evidence that magnesium depletion may exacerbate cellular damage under oxidative conditions.

Table 1: Properties of Mag-Fura-2 Tetrapotassium Salt

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₀K₄N₂O₁₁ |

| Molecular Weight | 587 g/mol |

| Kd for Mg²⁺ | 1.9 mM |

| Absorption Wavelength | 369 nm |

| Emission Wavelength | 511 nm |

| Solubility | Water (pH > 6) |

| Storage Conditions | -20°C, protect from light |

Table 2: Experimental Protocols for Using Mag-Fura-2

| Step | Description |

|---|---|

| Preparation | Dissolve Mag-Fura-2 in physiological buffer |

| Loading Method | Microinjection or scrape loading |

| Measurement | Use fluorescence microscopy to detect changes |

| Data Analysis | Calculate ion concentration ratios |

Propriétés

IUPAC Name |

tetrapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-(carboxylatomethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O11.4K/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28;;;;/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIPSUBCVAWSY-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=CC(=C1OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C3=NC=C(O3)C(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10K4N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.